molecular formula C5H14N4O7S B6331736 Dl-canavanine sulfate CAS No. 1078611-11-6

Dl-canavanine sulfate

Cat. No.: B6331736
CAS No.: 1078611-11-6
M. Wt: 274.26 g/mol
InChI Key: MVIPJKVMOKFIEV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

DL-Canavanine sulfate primarily targets the arginyl-tRNA synthetase . This enzyme is responsible for attaching the amino acid arginine to its corresponding tRNA during protein synthesis .

Mode of Action

This compound is a structural analogue of arginine . Due to its structural similarity, it can be mistakenly incorporated into proteins in place of arginine by the arginyl-tRNA synthetase .

Biochemical Pathways

The incorporation of this compound into proteins disrupts normal protein synthesis and can lead to the disruption of critical reactions of RNA and DNA metabolism . It also affects regulatory and catalytic reactions of arginine metabolism, arginine uptake, and the formation of structural components . In plants, it has been shown to disrupt polyamine metabolism and lead to the formation of reactive nitrogen species, including nitric oxide (NO) .

Result of Action

The incorporation of this compound into proteins leads to the production of non-functional proteins . This can disrupt critical cellular processes and lead to toxic effects in both animal and plant systems . In humans and animals, its toxicity has been associated with autoimmunological diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is produced in many legumes and is accumulated mainly in seeds and their newly germinating sprouts . The concentration of this compound in these plants can vary depending on environmental conditions, which can in turn influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dl-canavanine sulfate involves the reaction of L-canavanine with sulfuric acid. One improved method for synthesizing Dl-canavanine involves the use of specific reagents and conditions to optimize yield and purity . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of L-canavanine from leguminous plants, followed by its conversion to the sulfate form. This process involves several steps, including extraction, purification, and chemical modification .

Chemical Reactions Analysis

Types of Reactions: Dl-canavanine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Comparison with Similar Compounds

  • L-arginine
  • L-canaline
  • Meta-tyrosine

Comparison: Dl-canavanine sulfate is unique among these compounds due to its high toxicity and its ability to be incorporated into proteins in place of L-arginine . While L-arginine is a proteinogenic amino acid, this compound and L-canaline are non-protein amino acids with distinct toxic properties. Meta-tyrosine, another non-protein amino acid, shares a similar mode of action with this compound in disrupting protein synthesis .

Properties

IUPAC Name

2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIPJKVMOKFIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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